3-Bromo-1H-pyrrolo[2,3-c]pyridin-7-ol
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Overview
Description
3-Bromo-1H-pyrrolo[2,3-c]pyridin-7-ol is a heterocyclic compound that features a bromine atom attached to a pyrrolo[2,3-c]pyridine core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1H-pyrrolo[2,3-c]pyridin-7-ol typically involves the bromination of a pyrrolo[2,3-c]pyridine precursor. One common method is the reaction of 1H-pyrrolo[2,3-c]pyridine with N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane at room temperature . This reaction selectively introduces a bromine atom at the 3-position of the pyrrolo[2,3-c]pyridine ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the bromination reaction using N-bromosuccinimide suggests that similar conditions could be employed in an industrial setting with appropriate optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1H-pyrrolo[2,3-c]pyridin-7-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Cross-Coupling Reactions: The bromine atom can participate in cross-coupling reactions with organometallic reagents in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Cross-Coupling: Typical reagents include organoboranes, organostannanes, and organozinc compounds, with palladium catalysts such as Pd(PPh3)4 or Pd(OAc)2.
Major Products
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, and thioethers.
Coupling Products: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
3-Bromo-1H-pyrrolo[2,3-c]pyridin-7-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various biological pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-Bromo-1H-pyrrolo[2,3-c]pyridin-7-ol is not fully elucidated. derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . By inhibiting FGFR signaling, these compounds can induce apoptosis and inhibit the migration and invasion of cancer cells.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with similar structural features but different substitution patterns.
1H-Pyrazolo[3,4-b]pyridine: A related compound with a pyrazole ring fused to a pyridine ring.
Uniqueness
3-Bromo-1H-pyrrolo[2,3-c]pyridin-7-ol is unique due to the presence of the bromine atom, which allows for further functionalization through substitution and cross-coupling reactions. This makes it a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
3-bromo-1,6-dihydropyrrolo[2,3-c]pyridin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-5-3-10-6-4(5)1-2-9-7(6)11/h1-3,10H,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKJNSPOKQILQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1C(=CN2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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